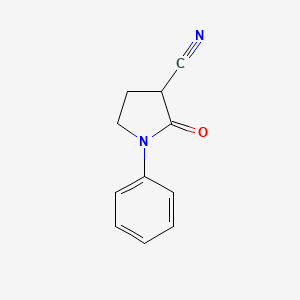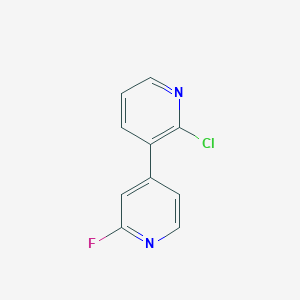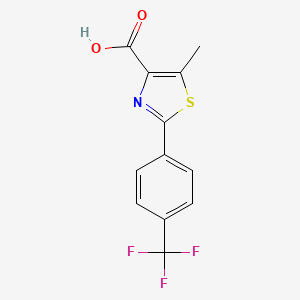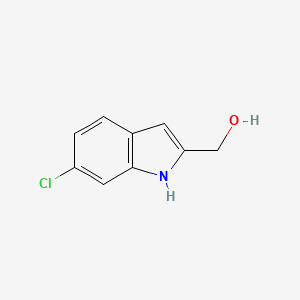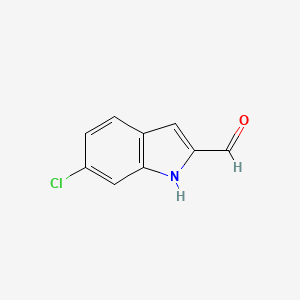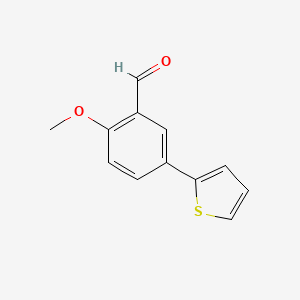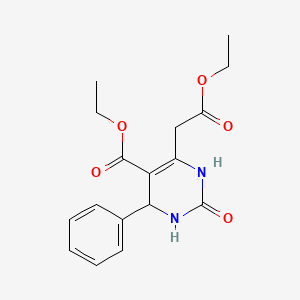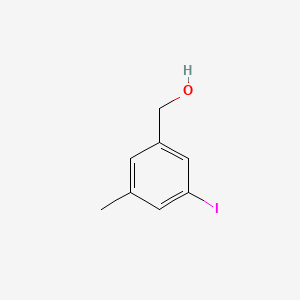
(3-Iodo-5-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Iodo-5-methylphenyl)methanol is a chemical compound with the molecular formula C<sub>8</sub>H<sub>9</sub>IO . It consists of a phenyl ring substituted with an iodine atom and a methyl group, attached to a hydroxyl (alcohol) functional group. The compound’s structure is shown below:
Synthesis Analysis
The synthesis of this compound involves introducing an iodine atom onto a methyl-substituted phenyl ring. Specific synthetic methods may vary, but common approaches include electrophilic aromatic substitution or Grignard reactions. Detailed synthetic pathways would require further investigation of relevant literature.
Chemical Reactions Analysis
(3-Iodo-5-methylphenyl)methanol can participate in various chemical reactions typical of phenols and alcohols. These reactions include esterification, oxidation, and nucleophilic substitution. For instance, it can react with acetic anhydride to form an ester or undergo oxidation to yield the corresponding carboxylic acid.
Physical And Chemical Properties Analysis
- Density : Approximately 1.7 g/cm³
- Boiling Point : Around 414.2°C at 760 mmHg
- Vapour Pressure : Negligible at 25°C
- Enthalpy of Vaporization : Approximately 70.3 kJ/mol
- Flash Point : Approximately 204.3°C
- Index of Refraction : About 1.675
- Molar Refractivity : Approximately 73.2 cm³/mol
- Polar Surface Area : 48 Ų
- Polarizability : Approximately 29.0 × 10⁻²⁴ cm³
- Surface Tension : Around 54.7 dyne/cm
- Molar Volume : Approximately 194.9 cm³/mol
Applications De Recherche Scientifique
Methanol in Alcoholic Drinks and Toxicity
- Tolerable Concentration of Methanol in Alcoholic Drinks: Methanol occurs naturally in most alcoholic beverages without causing harm, but illicit drinks with high methanol content can cause severe illness. Research suggests a maximum tolerable concentration of methanol in drinks to prevent toxicity, highlighting methanol's toxicological significance and its interaction with ethanol in biological systems (Paine & Dayan, 2001).
Methanol in Hydrogen Production and Fuel Applications
- Hydrogen Production from Methanol Thermochemical Conversion: Methanol can be converted into high purity hydrogen through various processes, including steam reforming and partial oxidation. This research underscores methanol's role as a liquid hydrogen carrier and its potential in hydrogen economy (García et al., 2021).
Methanol in Catalysis and Chemical Synthesis
- Catalysis and Mechanism of Methanol Synthesis: Studies on methanol synthesis, including catalyst development and reaction mechanisms, demonstrate methanol's application in chemical manufacturing and energy sectors. Research on liquid-phase methanol synthesis offers insights into industrial applications and methanol's use as a fuel (Cybulski, 1994).
Environmental and Health Aspects of Methanol
- Methanol as an Environmental Marker: Methanol has been explored as a marker for assessing the condition of solid insulation in power transformers, highlighting its chemical utility in environmental monitoring and engineering applications (Jalbert et al., 2019).
Safety And Hazards
As with any chemical, safety precautions are essential. Consult Material Safety Data Sheets (MSDS) for specific handling, storage, and disposal guidelines. Key safety considerations include proper ventilation, protective equipment, and safe storage.
Orientations Futures
Research on (3-Iodo-5-methylphenyl)methanol should focus on:
- Biological Activity : Investigate potential applications in medicine or industry.
- Synthetic Methods : Develop efficient and scalable synthetic routes.
- Toxicology : Assess safety profiles and potential hazards.
Remember that this analysis is based on available information, and further studies are necessary to explore its full potential. For more detailed insights, consult relevant scientific literature123.
Propriétés
IUPAC Name |
(3-iodo-5-methylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRKOCISEWRCTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Iodo-5-methylphenyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

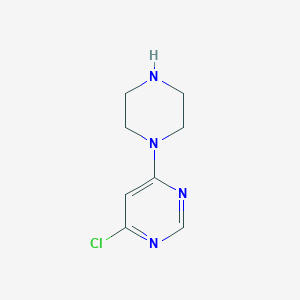
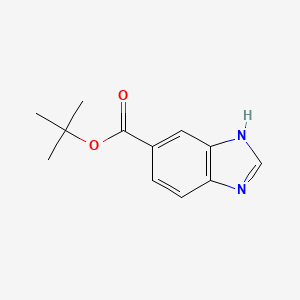
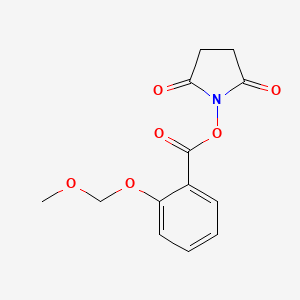
![(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317281.png)
![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317282.png)
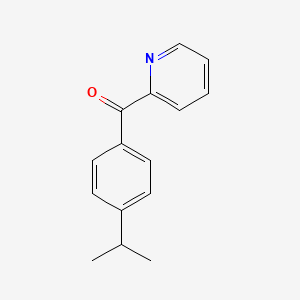
![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317287.png)
